molecular formula C8H9F2NO B1432512 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol CAS No. 1513539-71-3

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

Cat. No.: B1432512
CAS No.: 1513539-71-3
M. Wt: 173.16 g/mol
InChI Key: ANGZXDRJCOPWPF-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C8H9F2NO. This compound features a pyridine ring substituted at the 4-position with a 1,1-difluoro-2-hydroxypropyl group. The presence of fluorine atoms imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

One common method is the nucleophilic substitution reaction using pentafluoropyridine and sodium azide, followed by further functionalization to introduce the hydroxypropyl group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atoms, yielding a non-fluorinated analog.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, it targets cytochrome P450 enzymes, inhibiting their activity and disrupting the synthesis of ergosterol, a key component of fungal cell membranes . This leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol can be compared with other fluorinated pyridines, such as:

Properties

IUPAC Name

1,1-difluoro-2-pyridin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-8(12,7(9)10)6-2-4-11-5-3-6/h2-5,7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGZXDRJCOPWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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